molecular formula C22H23N5O B7646371 6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide

6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide

カタログ番号 B7646371
分子量: 373.5 g/mol
InChIキー: IAYPDTSYPVZFBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. The inhibition of BTK has been shown to be effective in the treatment of various diseases, including B-cell malignancies and autoimmune disorders.

作用機序

6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide selectively inhibits BTK, which is a key enzyme involved in the B cell receptor (BCR) signaling pathway. BTK plays a critical role in the activation and proliferation of B cells, which are involved in the immune response. Inhibition of BTK by this compound leads to the suppression of B cell activation and proliferation, resulting in the inhibition of the immune response. This compound has been shown to be more potent and selective than other BTK inhibitors, such as ibrutinib.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical studies. This compound has been shown to effectively inhibit BTK activity in B cells, leading to the suppression of B cell activation and proliferation. This compound has also been shown to inhibit the production of cytokines, which are involved in the immune response. In animal models, this compound has been shown to be effective in the treatment of B-cell malignancies and autoimmune disorders.

実験室実験の利点と制限

6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the B cell receptor signaling pathway. This compound has also been shown to be effective in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, there are also some limitations to the use of this compound in lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several future directions for the study of 6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide. One direction is the further preclinical and clinical development of this compound for the treatment of B-cell malignancies and autoimmune disorders. Another direction is the study of the mechanism of action of this compound and its interaction with other signaling pathways in B cells. Additionally, the development of more potent and selective BTK inhibitors, based on the structure of this compound, is another potential future direction.

合成法

The synthesis of 6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide involves several steps, including the reaction of 3-(1,2,4-triazol-1-ylmethyl)aniline with tert-butyl isocyanate, followed by the reaction of the resulting intermediate with 2-bromo-1-(tert-butyl)-1H-indole-5-carboxylic acid. The final product is obtained after purification by column chromatography. The synthesis of this compound has been described in detail in the literature.

科学的研究の応用

6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).

特性

IUPAC Name

6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-22(2,3)17-8-7-16-10-20(26-19(16)11-17)21(28)25-18-6-4-5-15(9-18)12-27-14-23-13-24-27/h4-11,13-14,26H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPDTSYPVZFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC=CC(=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。